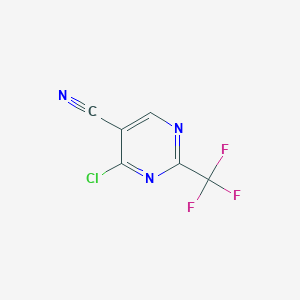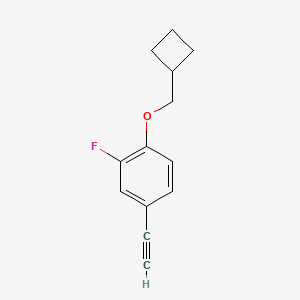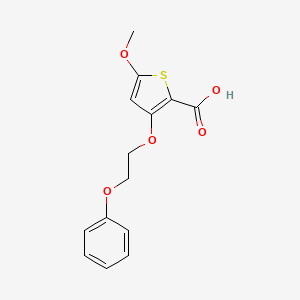
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and nucleophiles like amines or thiols in solvents like DMF or DMSO.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of amines or aldehydes.
Oxidation: Formation of oxides or other oxidized derivatives.
科学研究应用
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and carbonitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro, trifluoromethyl, and carbonitrile groups in a single molecule enhances its versatility in various chemical transformations and applications .
属性
CAS 编号 |
38875-78-4 |
|---|---|
分子式 |
C6HClF3N3 |
分子量 |
207.54 g/mol |
IUPAC 名称 |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-4-3(1-11)2-12-5(13-4)6(8,9)10/h2H |
InChI 键 |
WABWBBDVKMOZAF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


